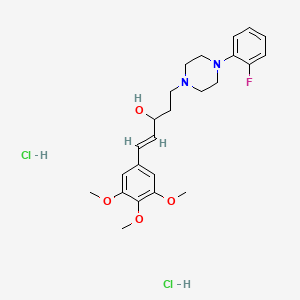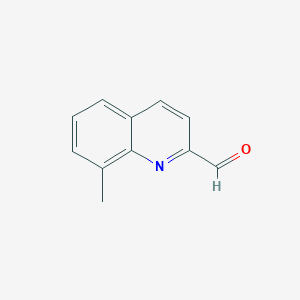![molecular formula C24H26N4O2 B13424838 2,2'-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide]](/img/structure/B13424838.png)
2,2'-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide] is a bisbenzofuran derivative with potential anti-malarial properties . This compound has a molecular formula of C24H26N4O2 and a molecular weight of 402.49 g/mol . It is known for its unique structure, which includes two benzofuran rings connected by a hexanediyl chain, each ring bearing a carboximidamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide] typically involves the reaction of 1,6-hexanediamine with 5-benzofurancarboximidamide derivatives under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide] follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide groups to amines.
Substitution: The benzofuran rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran amines.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-malarial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide] involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of key biological processes, such as the replication of malaria parasites, making it a potential anti-malarial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Hexanediylbis(2-aminobenzamide): Another compound with a similar hexanediyl chain but different functional groups.
1,6-Hexanediol: A simpler compound with hydroxyl groups instead of benzofuran rings.
Uniqueness
2,2’-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide] is unique due to its bisbenzofuran structure and carboximidamide groups, which confer specific chemical and biological properties. Its potential anti-malarial activity sets it apart from other similar compounds, making it a valuable target for further research and development .
Eigenschaften
Molekularformel |
C24H26N4O2 |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
2-[6-(5-carbamimidoyl-1-benzofuran-2-yl)hexyl]-1-benzofuran-5-carboximidamide |
InChI |
InChI=1S/C24H26N4O2/c25-23(26)15-7-9-21-17(11-15)13-19(29-21)5-3-1-2-4-6-20-14-18-12-16(24(27)28)8-10-22(18)30-20/h7-14H,1-6H2,(H3,25,26)(H3,27,28) |
InChI-Schlüssel |
CJAMPJAYCDOGJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=N)N)C=C(O2)CCCCCCC3=CC4=C(O3)C=CC(=C4)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid](/img/structure/B13424756.png)
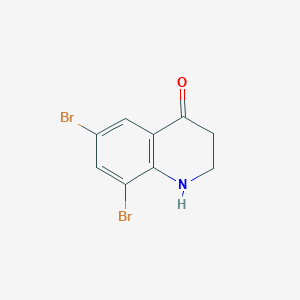
![(6S,8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13424769.png)
![2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid](/img/structure/B13424773.png)
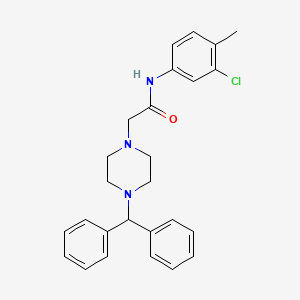
![(2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]propyl]amino]pentanedioic acid](/img/structure/B13424781.png)
![8-Methyl-5-(2-(6-methylpyridin-3-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13424784.png)
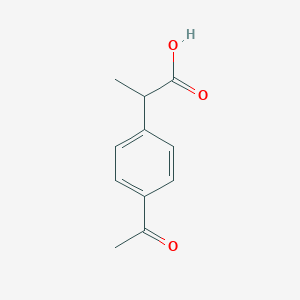
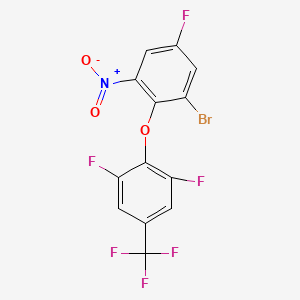
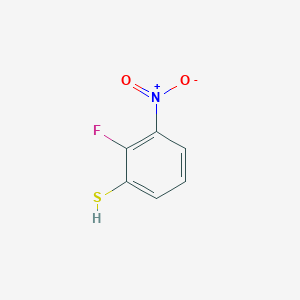
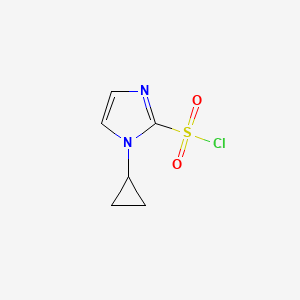
![(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine](/img/structure/B13424811.png)
